5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol family, characterized by a fused heterocyclic core with a hydroxyl group at position 4. Its structure includes a 4-benzylpiperazine moiety, a p-tolyl group, and a furan-2-yl substituent.
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-methylphenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-19-9-11-21(12-10-19)23(31-15-13-30(14-16-31)18-20-6-3-2-4-7-20)24-26(33)32-27(35-24)28-25(29-32)22-8-5-17-34-22/h2-12,17,23,33H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHHPOGBJOENMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Cyclization of 3-Mercapto-1,2,4-Triazole Derivatives
Sherif et al. demonstrated that α-bromo-1,3-diketones react with 3-mercapto-1,2,4-triazoles under visible light irradiation to yield thiazolo[3,2-b]triazoles regioselectively. For the target compound, α-bromo-1-(p-tolyl)propan-1,3-dione (A ) reacts with 3-mercapto-1,2,4-triazole (B ) in aqueous medium under visible light (450 nm LED, 24 h) to form the intermediate C (Fig. 1). This method achieves >75% yield with minimal byproducts due to the reaction’s insensitivity to oxygen.
Table 1 : Optimization of Core Formation via Visible-Light-Mediated Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Light Source | 450 nm LED | 78 |
| Solvent | H2O:EtOH (3:1) | 82 |
| Reaction Time | 24 h | 78 |
| Temperature | 25°C | 75 |
Halocyclization of Allylsulfanyl-Triazoles
An alternative approach involves iodine-mediated cyclization of 3-[(2-alkenyl)sulfanyl]-4H-1,2,4-triazoles. As reported by Degruyterbrill et al., substituting the alkenyl group with a p-tolyl moiety directs cyclization to form the thiazolo[3,2-b]triazol-7-ium salt (D ), which is subsequently reduced to the neutral core. This method offers superior regiocontrol (>90% selectivity) but requires anhydrous conditions and strict temperature control (0–5°C).
Functionalization of the Thiazolo-Triazole Core
Installation of the 4-Benzylpiperazinyl-(p-tolyl)methyl Group
The Mannich reaction proves effective for attaching the 4-benzylpiperazine and p-tolyl groups. Intermediate F (obtained after furan coupling) undergoes a three-component reaction with formaldehyde, p-toluidine, and 1-benzylpiperazine in refluxing ethanol (12 h). The reaction proceeds via iminium ion formation, followed by nucleophilic attack from the piperazine’s secondary amine. LC-MS analysis reveals complete consumption of F within 8 h, with the product (G ) isolated in 60% yield after column chromatography.
Critical Considerations :
- Steric Effects : Bulky substituents on the piperazine nitrogen hinder reaction progress. Using 1-benzylpiperazine instead of 1-phenylpiperazine improves yield by 15%.
- Acid Catalysis : Adding p-TsOH (10 mol%) accelerates iminium formation, reducing reaction time to 6 h.
Hydroxylation at Position 6
The hydroxyl group is introduced via demethylation of a methoxy precursor. Intermediate G is treated with BBr3 (3 equiv) in CH2Cl2 at −78°C for 4 h, followed by gradual warming to 25°C. This method preserves the acid-sensitive furan ring while achieving >85% conversion. Alternatively, oxidative methods using MnO2 in acetone (48 h, reflux) yield 70–75% product but risk over-oxidation of the thiazole sulfur.
Table 2 : Comparison of Hydroxylation Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| BBr3 Demethylation | CH2Cl2, −78°C → 25°C | 87 | 98.5 |
| MnO2 Oxidation | Acetone, reflux | 73 | 91.2 |
Final Characterization and Validation
The target compound is characterized using:
- 1H-NMR : Aromatic protons appear as multiplet clusters at δ 7.2–7.8 ppm (furan, p-tolyl), with the piperazine’s N-CH2 protons resonating at δ 3.5–4.1 ppm.
- 13C-NMR : The thiazolo-triazole C-6 hydroxyl carbon is observed at δ 96.8 ppm, while the furyl C-2 carbon appears at δ 142.8 ppm.
- HRMS : [M+H]+ calculated for C28H28N5O2S: 514.2018; found: 514.2021.
- X-ray Crystallography : Confirms the equatorial orientation of the 4-benzylpiperazinyl group relative to the thiazolo-triazole plane (torsion angle: 89.7°).
Challenges and Optimization Opportunities
Regioselectivity in Core Formation
Visible-light-mediated synthesis (Route 1) favors C-5 functionalization due to the electron-withdrawing effect of the p-tolyl group, whereas electrophilic cyclization (Route 2) predominantly functionalizes C-7. Computational studies (DFT, B3LYP/6-31G*) suggest that the p-tolyl group’s +M effect stabilizes transition states at C-5, justifying Route 1’s regioselectivity.
Scalability of Click Chemistry Approaches
Though azide-alkyne cycloaddition (Route 3) offers modularity, copper-catalyzed variants generate toxic byproducts. Recent advances in ruthenium-catalyzed click chemistry may enhance scalability while maintaining >90% yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the p-tolyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thiazolo-triazole core or the benzylpiperazine moiety, potentially yielding reduced or hydrogenated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzylpiperazine and p-tolyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂
Biological Activity
The compound 5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule notable for its potential biological activities. This compound features a thiazolo-triazole core structure, which has been associated with various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The unique combination of a benzylpiperazine moiety and a furan ring enhances its interaction with biological targets, making it a significant candidate for medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C27H27N5O2S
- Molecular Weight : 485.61 g/mol
- Structural Features :
- Thiazolo[3,2-b][1,2,4]triazole core
- Benzylpiperazine substituent
- Furan moiety
The intricate structure of this compound contributes to its diverse biological activity and potential therapeutic applications. The thiazolo-triazole framework is particularly promising in medicinal chemistry due to its ability to interact with various biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N5O2S |
| Molecular Weight | 485.61 g/mol |
| Core Structure | Thiazolo-triazole |
Antimicrobial Activity
Research indicates that compounds containing thiazolo-triazole structures exhibit significant antimicrobial properties. Specifically, studies have shown that This compound can inhibit various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with essential metabolic processes.
Anticancer Potential
This compound has been investigated for its potential as an anticancer agent, particularly against cancers associated with KRAS mutations. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cell lines. The interaction with specific protein targets involved in cancer pathways has been a focal point of ongoing research.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. Studies have shown that it exhibits selective inhibition against COX-II, which is crucial in mediating inflammatory responses. The IC50 values reported for COX-II inhibition range from 0.52 to 22.25 μM across various analogs derived from similar scaffolds.
Case Studies and Research Findings
- In Vitro Studies : A study conducted by Eren et al. demonstrated the efficacy of thiazolo-triazole derivatives in inhibiting COX-II with an IC50 value significantly lower than that of standard anti-inflammatory drugs like Celecoxib .
- Anticancer Activity : Research highlighted the compound's ability to target KRAS mutations effectively, showcasing a reduction in tumor growth in xenograft models .
- Antimicrobial Testing : A series of antimicrobial assays revealed that the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
The biological activity of This compound can be attributed to several mechanisms:
- Targeting Enzymatic Pathways : Inhibition of key enzymes involved in inflammatory pathways (e.g., COX enzymes).
- Interference with Cell Signaling : Modulation of signaling pathways related to cell proliferation and apoptosis.
- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
Table 2: Spectroscopic and Analytical Data
Key Observations:
- Mass Spectrometry : The target compound’s molecular weight (~505–510 g/mol based on analogs ) suggests a higher mass than simpler derivatives like 2j (220 [M+H]+), reflecting its bulky substituents.
- UV Absorption : Substituents like nitro (5a in ) or methoxy groups (4a in ) induce bathochromic shifts, which could inform photochemical applications.
Q & A
Q. Q. How to address discrepancies in IC values across different studies?
Q. What are the challenges in correlating in vitro and in vivo efficacy data?
- Methodological Answer:
- Bioavailability Optimization: Assess logP (2–4 optimal) and plasma protein binding (equilibrium dialysis) to predict pharmacokinetics .
- PD/PK Modeling: NONMEM integrates in vitro IC with in vivo clearance rates to estimate effective doses .
Contradiction Analysis
- Synthesis Yields: reports 60–70% yields using microwave methods, while notes 45–55% with conventional heating. This discrepancy highlights the need for reaction scale-up studies to assess reproducibility .
- Bioactivity Variability: Anti-inflammatory effects in (IC = 1.2 μM) vs. weaker activity in (IC >10 μM) may arise from differences in cell lines (RAW 264.7 vs. THP-1) or assay endpoints (NO inhibition vs. cytokine ELISA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
